Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol This compound is known for its unique spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring through a shared oxygen atom
Preparation Methods
The synthesis of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate involves several steps. One common method includes the isomerization of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate. This isomerization is typically carried out using lithium diisopropylamide in an aprotic medium . The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure.
Chemical Reactions Analysis
Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups. The methoxy and carboxylate ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The spirocyclic structure provides rigidity and specificity in binding to targets, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate can be compared with other spirocyclic compounds such as:
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Similar structure but different functional groups.
3-methylenecyclobutane-1-carbonitrile: Precursor in the synthesis of spirocyclic compounds.
Methyl 3-methylenecyclobutane-1-carboxylate: Another precursor with different reactivity.
The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which provide distinct chemical and biological properties.
Biological Activity
Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate is a complex organic compound characterized by a unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on enzyme interactions, metabolic processes, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C8H12O4
- Molecular Weight : 172.18 g/mol
- Structural Features : The compound contains a methoxy group and a carboxylate moiety, contributing to its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its interactions with enzymes and metabolic pathways.
Enzyme Interactions
Research indicates that this compound may act as either a substrate or an inhibitor for specific enzymes, influencing metabolic pathways crucial for various biological processes. For instance, studies have shown that it can modulate enzyme activity, potentially affecting the efficacy of metabolic reactions within cells.
Case Studies
- Enzyme Modulation : In vitro studies demonstrated that this compound interacts with key metabolic enzymes, enhancing their activity in certain conditions while inhibiting others. This dual action suggests a complex role in metabolic regulation.
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound revealed moderate activity against several bacterial strains, indicating potential therapeutic applications in treating infections.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Spirocyclic structure with methoxy group | Moderate antimicrobial activity; enzyme modulation | Unique lipophilicity due to methoxy group |
Methyl 1-Oxaspiro[2.3]Hexane-2-Carboxylate | Basic spiro structure | Moderate activity against certain bacteria | Lacks methoxy group |
Methyl 5-Methylspiro[2.3]Hexane | Similar spirocyclic structure | Potentially active against pain | Does not contain carboxylate |
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. The presence of the methoxy group can be modified to enhance biological activity or develop analogs with improved pharmacological properties.
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-10-5-3-8(4-5)6(12-8)7(9)11-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
GAVNLCHHEYKWLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)C(O2)C(=O)OC |
Origin of Product |
United States |
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